molecular formula C15H16Cl2FN3 B13496777 2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13496777
M. Wt: 328.2 g/mol
InChI Key: PDXBMWMURCSMHK-UHFFFAOYSA-N
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Description

2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the benzodiazole core with a fluorobenzene derivative in the presence of a strong base.

    Attachment of the Ethanamine Chain: The final step involves the attachment of the ethanamine chain to the benzodiazole-fluorophenyl intermediate. This can be achieved through a reductive amination reaction using an appropriate amine and reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
  • 2-(4-fluorophenyl)ethan-1-amine
  • 1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific structural features, such as the combination of a benzodiazole core with a fluorophenyl group and an ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H16Cl2FN3

Molecular Weight

328.2 g/mol

IUPAC Name

2-[6-(2-fluorophenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C15H14FN3.2ClH/c16-12-4-2-1-3-11(12)10-5-6-13-14(9-10)19-15(18-13)7-8-17;;/h1-6,9H,7-8,17H2,(H,18,19);2*1H

InChI Key

PDXBMWMURCSMHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=C(N3)CCN)F.Cl.Cl

Origin of Product

United States

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